2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine

Purity Quality Control Procurement

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1342502-41-3) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyrazine core fused at the 8-position with a 2-methylpiperazine moiety. Its molecular formula is C10H14N6 with a molecular weight of 218.26 g/mol.

Molecular Formula C10H14N6
Molecular Weight 218.26 g/mol
CAS No. 1342502-41-3
Cat. No. B1443973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
CAS1342502-41-3
Molecular FormulaC10H14N6
Molecular Weight218.26 g/mol
Structural Identifiers
SMILESCC1CNCCN1C2=NC=CN3C2=NN=C3
InChIInChI=1S/C10H14N6/c1-8-6-11-2-5-16(8)9-10-14-13-7-15(10)4-3-12-9/h3-4,7-8,11H,2,5-6H2,1H3
InChIKeyWWTFYKCTCDKRFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1342502-41-3): Core Scaffold & Procurement-Relevant Identity


2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1342502-41-3) is a heterocyclic building block comprising a [1,2,4]triazolo[4,3-a]pyrazine core fused at the 8-position with a 2-methylpiperazine moiety [1]. Its molecular formula is C10H14N6 with a molecular weight of 218.26 g/mol [1]. The compound is primarily utilized as a synthetic intermediate in medicinal chemistry research, particularly within kinase inhibitor and CNS-targeted programs [2]. Its defining structural feature—the 2-methyl substitution on the piperazine ring—introduces a chiral center and alters key physicochemical properties compared to des-methyl, regioisomeric, and piperidine-based analogs [3].

Why Generic Substitution of 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1342502-41-3) Carries Structural and Physicochemical Risk


Closely related [1,2,4]triazolo[4,3-a]pyrazine analogs—such as the des-methyl piperazine (CAS 1341695-28-0), the 3-methyl regioisomer (CAS 305865-38-7), or the piperidine variant (CAS 1878022-44-6)—differ in substitution pattern, heteroatom count, or lipophilicity, yet are frequently treated as interchangeable by non-specialist procurement workflows . The 2-methylpiperazine substituent on the target compound introduces a chiral center and alters hydrogen-bond donor capacity relative to the piperidine analog, while the regioisomeric methyl placement shifts computed LogP by over 1 log unit [1]. These differences can directly impact downstream synthetic outcomes, biological assay reproducibility, and lead optimization trajectories, making generic substitution a scientifically untenable shortcut [2].

Quantitative Comparator Evidence for 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1342502-41-3)


Commercial Purity Grade: 98% Specification vs. 95% Standard for Closest Analogs

The target compound is commercially offered at a 98% purity specification by major vendors, whereas the des-methyl analog (CAS 1341695-28-0) and the piperidine analog (CAS 1878022-44-6) are typically specified at 95% . This 3-percentage-point difference reduces the maximum potential impurity burden from 5% to 2%, which can be critical for sensitive catalytic coupling reactions or biological assays where trace amine or halogenated contaminants affect outcomes [1].

Purity Quality Control Procurement

Computed Lipophilicity: LogP Difference of 1.14 Units vs. the 3-Methyl Regioisomer

The target compound (2-methyl on piperazine) exhibits a computed Log P of −0.84, whereas the regioisomer bearing the methyl group at the 3-position of the triazole ring (CAS 305865-38-7) shows an XLogP3-AA of 0.30 [1][2]. The ΔLogP of 1.14 units represents a roughly 14-fold difference in theoretical octanol-water partition coefficient, indicating the target compound is substantially more hydrophilic [3].

Lipophilicity LogP Drug-likeness

Hydrogen-Bond Donor Capacity: 1 HBD vs. 0 for the Piperidine Analog

The target compound contains a secondary amine (NH) on the piperazine ring, providing one hydrogen-bond donor (HBD), whereas the piperidine analog (CAS 1878022-44-6) contains zero HBDs due to the tertiary amine linkage [1][2]. The presence of a single HBD enables specific intermolecular interactions with biological targets (e.g., kinase hinge regions) and solvents that are unavailable to the piperidine congener [3].

Hydrogen bonding Permeability Solubility

Molecular Weight Differentiation: +14 Da for the 2-Methylpiperazine vs. Des-Methyl Piperazine Analog

The target compound (MW = 218.26 g/mol) is 14.03 Da heavier than the des-methyl piperazine analog (MW = 204.23 g/mol) due to the additional methyl group at the piperazine 2-position [1]. While modest, this mass increase corresponds to a single heavy-atom addition that raises the compound from the 'fragment' MW range (≤250 Da) toward 'lead-like' space and can influence binding affinity through favorable hydrophobic contacts [2].

Molecular weight Lead-likeness Fragment-based design

Chiral Center Introduction: Enantioselective Synthetic Utility vs. Achiral Analogs

The 2-methyl substitution on the piperazine ring generates a stereogenic center, making the target compound a racemic mixture (or potentially enantioenriched upon chiral resolution), whereas the des-methyl piperazine analog (CAS 1341695-28-0) and the piperidine analog (CAS 1878022-44-6) are achiral [1][2]. While no enantiomer-specific biological activity data are currently published for this compound, the presence of the chiral center provides a structural handle for asymmetric synthesis of downstream targets that is absent in the achiral comparators [3].

Chirality Enantioselective synthesis Stereochemistry

Class-Level Kinase Inhibitor Scaffold Potential: Triazolo[4,3-a]pyrazine Core Validated Against c-Met and VEGFR-2

Although no direct biological activity data are available for the target compound itself, the [1,2,4]triazolo[4,3-a]pyrazine scaffold has been validated as a kinase inhibitor core in peer-reviewed studies. Representative derivative 17l achieved c-Met IC50 = 26.00 nM and VEGFR-2 IC50 = 2.6 µM, while derivative 22i demonstrated c-Met IC50 = 48 nM with anti-proliferative activity against A549 (IC50 = 0.83 µM), MCF-7 (IC50 = 0.15 µM), and HeLa (IC50 = 2.85 µM) cell lines [1][2]. These data establish the scaffold's intrinsic kinase engagement capability, providing a rationale for procuring analogs like the target compound for kinase-focused medicinal chemistry programs [3].

Kinase inhibition c-Met VEGFR-2 Anticancer

Recommended Procurement Scenarios for 2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS 1342502-41-3)


Kinase-Focused Library Synthesis Requiring a Pre-Validated Heterocyclic Core

For medicinal chemistry teams building focused kinase inhibitor libraries, the [1,2,4]triazolo[4,3-a]pyrazine scaffold of the target compound is supported by published c-Met and VEGFR-2 inhibition data (IC50 values as low as 26 nM) [1]. The 2-methylpiperazine substituent provides a chiral vector for downstream diversification, while the 98% commercial purity reduces the need for pre-library purification, enhancing synthesis throughput and hit-finding reliability [2].

Lead Optimization Programs Requiring Fine-Tuned Lipophilicity Control

The target compound's computed LogP of −0.84 contrasts sharply with the 3-methyl regioisomer (XLogP3-AA = 0.30), offering a more hydrophilic starting point [1]. In CNS or solubility-challenged programs where lowering LogP is a key optimization vector, procurement of the 2-methylpiperazine variant rather than the 3-methyl triazole regioisomer aligns with rational property-based design strategies [2].

Enantioselective Synthesis of Chiral Drug Candidates

The stereogenic center at the piperazine 2-position enables the target compound to serve as a racemic starting material for chiral resolution or asymmetric synthesis of enantiopure derivatives [1]. Procurement of this compound, rather than achiral analogs such as the des-methyl piperazine or piperidine variants, is essential for medicinal chemistry teams pursuing stereochemistry-activity relationship (SSAR) studies or enantiopure lead development [2].

Hydrogen-Bond-Dependent Target Engagement Studies

The single hydrogen-bond donor (NH) on the piperazine ring distinguishes the target compound from the piperidine analog (HBD = 0) and may be critical for engaging kinase hinge regions or other targets requiring a donor–acceptor interaction motif [1]. Researchers investigating target engagement hypotheses that depend on a single HBD should procure the piperazine-containing target compound rather than the piperidine surrogate, as the hydrogen-bond capacity is structurally encoded and cannot be introduced post-hoc without scaffold redesign [2].

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